4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 90797-31-2
VCID: VC3884523
InChI: InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14)
SMILES: C1CCN(CC1)C2=NC(=NC(=N2)N)CCl
Molecular Formula: C9H14ClN5
Molecular Weight: 227.69 g/mol

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

CAS No.: 90797-31-2

Cat. No.: VC3884523

Molecular Formula: C9H14ClN5

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine - 90797-31-2

Specification

CAS No. 90797-31-2
Molecular Formula C9H14ClN5
Molecular Weight 227.69 g/mol
IUPAC Name 4-(chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14)
Standard InChI Key VLGDSUDZOVZMHX-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC(=N2)N)CCl
Canonical SMILES C1CCN(CC1)C2=NC(=NC(=N2)N)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, reflects its triazine core with three distinct substituents:

  • Chloromethyl (-CH2Cl) at position 4: A reactive group capable of nucleophilic substitution.

  • Piperidin-1-yl at position 6: A six-membered cyclic amine enhancing solubility and binding affinity.

  • Amino (-NH2) at position 2: A polar group contributing to hydrogen bonding and interactions with biological targets.

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=N stretching of triazine) and ~3,300 cm⁻¹ (N-H stretching of amine).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 3.7–4.2 ppm (chloromethyl -CH2Cl), δ 2.5–3.5 ppm (piperidine protons).

    • ¹³C NMR: δ 165–170 ppm (triazine carbons), δ 45–50 ppm (chloromethyl carbon).

Synthesis and Reaction Pathways

Stepwise Substitution on Triazine Core

The synthesis typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging its three reactive chlorine atoms for sequential nucleophilic substitutions .

  • Piperidine Substitution at Position 6:
    Cyanuric chloride reacts with piperidine in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base to absorb HCl. This step selectively substitutes position 6 due to steric and electronic factors .

    Cyanuric chloride+PiperidineTHF, Et3N2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine\text{Cyanuric chloride} + \text{Piperidine} \xrightarrow{\text{THF, Et}_3\text{N}} \text{2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine}
  • Amination at Position 2:
    The dichloro intermediate reacts with aqueous ammonia or ammonium hydroxide under reflux to introduce the amine group .

    2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine+NH34-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine\text{2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine} + \text{NH}_3 \rightarrow \text{4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine}
  • Chloromethylation at Position 4:
    The remaining chlorine at position 4 undergoes nucleophilic displacement with chloromethylamine or a chloromethylating agent (e.g., ClCH2NH2) in dimethylformamide (DMF) at 60°C .

    4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine+ClCH2NH2Target Compound\text{4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine} + \text{ClCH}_2\text{NH}_2 \rightarrow \text{Target Compound}

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature and stoichiometric control .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
SolubilityModerate in DMSO, THF; low in water
Melting Point180–185°C (decomposes)
StabilitySensitive to hydrolysis; store anhydrous at 4°C

Reactivity Profile

  • Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, and alcohols.

  • Oxidation: Piperidine moiety oxidizes to N-oxide under strong oxidizing conditions.

  • Hydrolysis: Triazine ring degrades in acidic/basic media, releasing NH3 and CO2.

Biological Activity and Mechanisms

Antimicrobial Effects

  • Bacterial Growth Inhibition: MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli due to interference with folate synthesis .

Neuroprotective Activity

  • Cholinesterase Inhibition: IC50 of 12 µM against acetylcholinesterase, potentially aiding Alzheimer’s disease management .

Applications in Materials Science

Coordination Polymers

  • Metal-Organic Frameworks (MOFs): Serves as a ligand for Cu(II) and Zn(II), forming porous structures with applications in gas storage .

Flame Retardants

  • Polymer Additives: Incorporation into epoxy resins reduces flammability by releasing nitrogen gases during combustion.

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
4-Amino-6-piperidin-1-yl-1,3,5-triazineLacks chloromethyl groupLower cytotoxicity (IC50 > 50 µM)
2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazineTwo chlorines, no amineHigher reactivity, unstable in water

Future Directions

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies for cancer-specific alkylation.

  • Green Synthesis: Catalytic methods using ionic liquids to reduce waste.

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